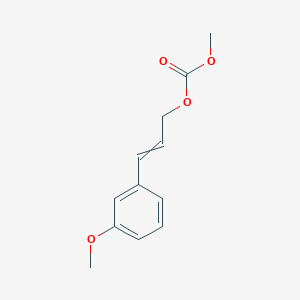
1-Ethyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium formate is a unique organic compound that belongs to the class of imidazolium salts. This compound is characterized by its imidazole ring, which is substituted with ethyl and prop-2-en-1-yl groups, and is paired with a formate anion. Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of 1-Ethyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium formate typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-ethylimidazole with prop-2-en-1-yl bromide in the presence of a base, followed by the addition of formic acid to form the desired imidazolium salt . The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality.
Analyse Des Réactions Chimiques
1-Ethyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazolium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazolium derivatives.
Substitution: The imidazolium ring can undergo nucleophilic substitution reactions, where the ethyl or prop-2-en-1-yl groups are replaced by other substituents. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium oxides, while substitution reactions can produce a variety of substituted imidazolium salts.
Applications De Recherche Scientifique
1-Ethyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium formate has numerous applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cycloaddition and polymerization reactions. Its unique structure allows it to facilitate these reactions efficiently.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties. It can disrupt microbial cell membranes, leading to cell death.
Medicine: Research has explored its potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceutical compounds.
Industry: It is used in the production of ionic liquids, which are employed as solvents and electrolytes in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Ethyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium formate involves its interaction with molecular targets such as enzymes and cell membranes. The imidazolium cation can interact with negatively charged sites on enzymes, altering their activity. Additionally, the compound can integrate into cell membranes, disrupting their integrity and leading to cell lysis.
Comparaison Avec Des Composés Similaires
1-Ethyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium formate can be compared with other imidazolium salts, such as:
1-Butyl-3-methylimidazolium chloride: This compound is similar in structure but has different alkyl substituents. It is commonly used as an ionic liquid in various applications.
1-Ethyl-3-methylimidazolium acetate: This compound has an acetate anion instead of formate. It is used in similar applications but may have different solubility and reactivity properties.
The uniqueness of this compound lies in its specific substituents and the formate anion, which confer distinct chemical and physical properties, making it suitable for specialized applications.
Propriétés
Numéro CAS |
918631-60-4 |
|---|---|
Formule moléculaire |
C9H16N2O2 |
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
1-ethyl-3-prop-2-enyl-1,2-dihydroimidazol-1-ium;formate |
InChI |
InChI=1S/C8H14N2.CH2O2/c1-3-5-10-7-6-9(4-2)8-10;2-1-3/h3,6-7H,1,4-5,8H2,2H3;1H,(H,2,3) |
Clé InChI |
BESMZWJJHHKQLW-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+]1CN(C=C1)CC=C.C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethyl]thiourea](/img/structure/B12610431.png)
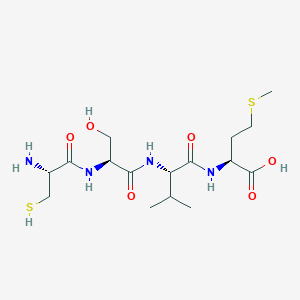
![1-[(Naphthalen-1-YL)methoxy]anthracene](/img/structure/B12610438.png)
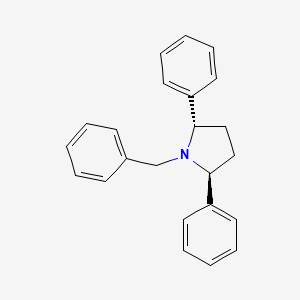
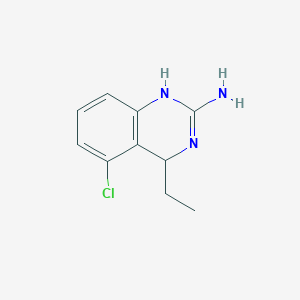
![4-[2-Chloro-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12610476.png)
![3,8-Dihydro[1,4]diazepino[6,5-e]indol-1(2H)-one](/img/structure/B12610478.png)
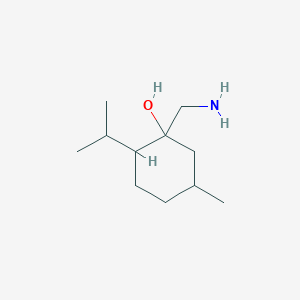
propanedinitrile](/img/structure/B12610485.png)
![Ethyl 4-[(2-phenoxyhexyl)oxy]benzoate](/img/structure/B12610488.png)
propanedinitrile](/img/structure/B12610496.png)
![4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde](/img/structure/B12610500.png)
